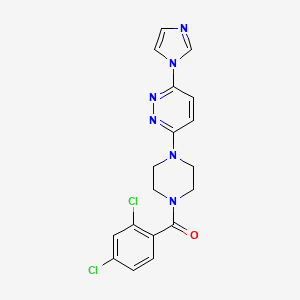

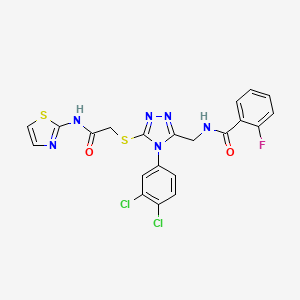

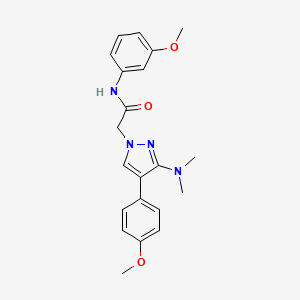

N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide, is a complex molecule that appears to be a derivative of thiourea and triazole classes. It contains multiple functional groups, including a thiazole, a triazole, an amide, and a thiourea moiety, which suggests that it could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of N-(3,4-dichlorophenyl)-N′-(methylbenzoyl)thiourea derivatives have been synthesized and characterized using spectroscopic techniques such as IR, 1H, and 13C NMR . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, involving the stepwise construction of the triazole and thiazole rings followed by the introduction of the amide and thiourea functionalities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single crystal X-ray diffraction, which provides detailed information about the configuration and conformation of the molecules . The compound likely adopts a complex three-dimensional structure due to the presence of multiple heterocyclic rings and substituents, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is typically influenced by the presence of reactive functional groups. The thiourea moiety, for example, is known for its nucleophilicity and can participate in various chemical reactions . The triazole ring is another reactive site that can engage in nucleophilic substitution reactions, potentially leading to the formation of new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the functional groups present. The IR spectra of related compounds show significant stretching vibrations corresponding to the different functional groups, such as N-H, C=O, C-N, and C-S . The presence of halogens and the trifluoromethyl group can also influence the compound's lipophilicity, which is an important factor in determining its pharmacokinetic properties.

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds with similar structures emphasizes their synthesis and structural characterization. For instance, Kariuki et al. (2021) detailed the synthesis of isostructural compounds with significant yields and their structure determination by single crystal diffraction, revealing the compounds' planarity and the orientation of fluorophenyl groups (Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021). Such studies are foundational for understanding the chemical and physical properties of novel compounds, contributing to their potential applications in various scientific fields.

Antimicrobial Applications

Derivatives containing fluorobenzamides and related heterocycles have been explored for their antimicrobial properties. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, finding that certain derivatives exhibited significant antimicrobial activity against a range of bacterial and fungal strains (Desai, N., K. M. Rajpara, & V. V. Joshi, 2013). This highlights the potential of such compounds in developing new antimicrobial agents.

Anticancer Applications

Compounds with benzothiazole and thiazolidinone components have been studied for their anticancer potential. Osmaniye et al. (2018) investigated benzothiazole acylhydrazones for anticancer activity, showing that certain derivatives exhibited cytotoxicity against various cancer cell lines (Osmaniye, D., S. Levent, et al., 2018). Research in this area suggests the potential of structurally related compounds for therapeutic applications in oncology.

properties

IUPAC Name |

N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2FN6O2S2/c22-14-6-5-12(9-15(14)23)30-17(10-26-19(32)13-3-1-2-4-16(13)24)28-29-21(30)34-11-18(31)27-20-25-7-8-33-20/h1-9H,10-11H2,(H,26,32)(H,25,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFCQVWRKYCABC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC=CS4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2FN6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide](/img/structure/B2522380.png)

![1-(2-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]methanesulfonamide](/img/structure/B2522382.png)

![Ethyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522387.png)

![N-(3-chloro-2-methylphenyl)-2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2522391.png)